5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 384816-41-5
VCID: VC6034123
InChI: InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
SMILES: C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl
Molecular Formula: C9H7Cl2N3S2
Molecular Weight: 292.2

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine

CAS No.: 384816-41-5

Cat. No.: VC6034123

Molecular Formula: C9H7Cl2N3S2

Molecular Weight: 292.2

* For research use only. Not for human or veterinary use.

5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine - 384816-41-5

Specification

CAS No. 384816-41-5
Molecular Formula C9H7Cl2N3S2
Molecular Weight 292.2
IUPAC Name 5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13)
Standard InChI Key CWHKSVGUSBSCQP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine reflects its core 1,3,4-thiadiazole ring substituted at the 5-position with a [(3,4-dichlorophenyl)methyl]sulfanyl group and at the 2-position with an amine. The molecular formula is C₉H₇Cl₂N₃S₂, yielding a molecular weight of 292.21 g/mol.

Structural Features and Electronic Properties

The compound’s structure combines a planar thiadiazole ring with a hydrophobic 3,4-dichlorobenzyl group, enhancing lipophilicity and potential membrane permeability. Quantum mechanical calculations predict:

  • LogP (octanol-water partition coefficient): ~3.2, indicating moderate lipophilicity.

  • Dipole moment: 4.8 D, driven by the electron-withdrawing chlorine atoms and polarizable sulfur centers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇Cl₂N₃S₂
Molecular Weight292.21 g/mol
Predicted LogP3.2
Topological Polar Surface Area102 Ų

Synthetic Methodologies

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel approach for synthesizing 2-amino-1,3,4-thiadiazoles involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) . Although this method was demonstrated for analogs like 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine, it is generalizable to the target compound by substituting 3,4-dichlorophenylacetic acid as the starting material.

Reaction Conditions:

  • Reagents: Thiosemicarbazide, 3,4-dichlorophenylacetic acid, PPE, chloroform.

  • Temperature: 85°C under reflux.

  • Yield: ~40–60% after purification .

Mechanistic Pathway

The reaction proceeds through three stages:

  • Acylation: Thiosemicarbazide reacts with the carboxylic acid to form a thiosemicarbazone intermediate.

  • Cyclization: PPE catalyzes intramolecular cyclization, forming the thiadiazole ring.

  • Sulfanyl Group Incorporation: Nucleophilic substitution introduces the [(3,4-dichlorophenyl)methyl]sulfanyl group .

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
5-[(2,5-Dichlorobenzyl)thio] derivative8–128–16
5-[(4-Methylbenzyl)sulfanyl] derivative25–3032–64
Target compound (predicted)10–154–8

Structure-Activity Relationships (SAR)

Impact of Halogen Substitution

  • 3,4-Dichloro vs. 2,5-Dichloro: The 3,4-dichloro configuration increases steric bulk and electron-withdrawing effects, potentially improving target binding affinity.

  • Chlorine Position and Lipophilicity: Ortho-substituted analogs exhibit reduced solubility but enhanced membrane permeability compared to para-substituted derivatives.

Role of the Sulfanyl Linker

The sulfanyl (–S–) group:

  • Facilitates hydrogen bonding with biological targets.

  • Enhances metabolic stability by resisting oxidative degradation .

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